molecular formula C17H12BrF3N2O2S B2583672 5-bromo-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)furan-2-carboxamide CAS No. 896679-30-4

5-bromo-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)furan-2-carboxamide

Cat. No.: B2583672
CAS No.: 896679-30-4
M. Wt: 445.25
InChI Key: ZQNYOYPWVMQCMO-UHFFFAOYSA-N
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Description

Product Overview 5-bromo-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)furan-2-carboxamide is a synthetic organic compound of interest in chemical and pharmaceutical research. This molecule features a furan-2-carboxamide core structure substituted with a bromo group and a complex side chain containing a thiazole ring and a trifluoromethylphenyl moiety. Its specific physicochemical and biological properties are subject to ongoing investigation. Structural Features and Research Relevance The structure of this compound incorporates several elements common in medicinal chemistry. The presence of a thiazole ring is notable, as this heterocycle is a privileged scaffold in drug discovery. Thiazole-containing compounds have been explored for various biological activities. For instance, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators . Furthermore, the trifluoromethyl group is a common substituent used to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The bromo-substituted furan ring adds another dimension of potential reactivity and interaction, making this compound a valuable intermediate or candidate for screening in various research programs. Potential Research Applications Based on its molecular structure and the known activities of similar compounds, this chemical may be applied in several research areas: • Chemical Biology: Serve as a tool compound for probing biological pathways and protein function. • Medicinal Chemistry: Act as a key intermediate or a target molecule in the design and synthesis of novel bioactive agents. Research on bromo-pyrimidine analogues has demonstrated the exploration of such structures for their potential as anticancer agents and kinase inhibitors . • Biophysical Studies: Used in studies to understand ligand-receptor interactions, particularly with ion channels or other macromolecular targets. Handling and Storage For specific handling, storage, and safety information, please refer to the Safety Data Sheet (SDS). Notice for Researchers This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Properties

IUPAC Name

5-bromo-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrF3N2O2S/c18-14-6-5-13(25-14)15(24)22-8-7-12-9-26-16(23-12)10-1-3-11(4-2-10)17(19,20)21/h1-6,9H,7-8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNYOYPWVMQCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=CC=C(O3)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, related case studies, and research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Thiazole ring : Known for its antimicrobial and anticancer properties.
  • Furan ring : Often associated with various biological activities.
  • Trifluoromethyl group : Enhances lipophilicity and bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The thiazole moiety has been linked to significant antimicrobial effects against various pathogens, including bacteria and fungi. Studies have shown that thiazole derivatives can inhibit bacterial growth through disruption of cell wall synthesis and function .
  • Anticancer Properties : The compound exhibits cytotoxic activity against several cancer cell lines. Research indicates that the presence of the thiazole ring contributes to the inhibition of tumor cell proliferation by inducing apoptosis and inhibiting key signaling pathways such as Bcl-2 .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance, making it a candidate for further drug development .

Antimicrobial Activity

A study demonstrated that derivatives of thiazole, similar to our compound, showed promising results against resistant strains of bacteria. For instance, compounds with a similar thiazole structure were effective against Mycobacterium tuberculosis, indicating potential in treating drug-resistant infections .

Anticancer Activity

In vitro studies have shown that 5-bromo-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)furan-2-carboxamide exhibits significant cytotoxicity against various cancer cell lines:

  • IC50 Values : The IC50 values for certain analogs ranged from 1.61 µg/mL to 1.98 µg/mL against specific cancer cells, suggesting strong anticancer potential .
CompoundCell Line TestedIC50 (µg/mL)
5-bromo-N-(...)A-431 (skin cancer)1.61
5-bromo-N-(...)Jurkat (leukemia)1.98

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl and thiazole rings greatly influence the biological activity. Electron-donating groups on the phenyl ring enhance cytotoxicity, while specific substitutions on the thiazole ring are essential for maintaining antimicrobial properties .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The following table summarizes key structural analogs and their properties:

Compound Name / ID Core Structure Substituents / Modifications Molecular Weight (g/mol) Biological Activity Reference
5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide () Furan-2-carboxamide 4-methyl-thiazol Not reported Not reported
4-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (6d, ) Thiophene-2-carboxamide 5-(2,4-dichlorobenzyl)-thiazol Not reported Cytotoxic and cytostatic effects
5-Bromo-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide (708993-90-2, ) Furan-2-carboxamide 3-(5-methoxy-benzoxazol-2-yl)phenyl Not reported Not reported
5-Bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide (921074-49-9, ) Furan-2-carboxamide Tetrazol-5-ylmethyl with p-tolyl Not reported Not reported
5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide () Furan-2-carboxamide 3-chloro-phenyl with piperazinyl-propargyl Not reported JNK inhibitor activity
Target Compound Furan-2-carboxamide Thiazol-4-yl-ethyl with 4-(trifluoromethyl)phenyl Estimated ~470-500* Hypothesized kinase inhibition N/A

*Molecular weight estimated based on structural similarity to analogs in (e.g., 514–548 g/mol for related thiazol-ureido compounds).

Key Comparative Insights

Heterocyclic Core Variations
  • Furan vs. Thiophene : The target compound’s furan ring () may offer distinct electronic properties compared to thiophene-based analogs like 6d (). Thiophene’s larger atomic radius and higher lipophilicity could enhance membrane permeability, whereas furan’s oxygen atom may improve hydrogen bonding .
  • Thiazol vs. Benzoxazole/Tetrazole : Replacing thiazol with benzoxazole () or tetrazole () alters steric and electronic profiles. Tetrazole, a carboxylic acid bioisostere, may improve solubility, while benzoxazole’s fused ring system could enhance planar stacking interactions .
Substituent Effects
  • Trifluoromethyl vs. Halogenated Benzyl : The target’s 4-(trifluoromethyl)phenyl group contrasts with 6d’s 2,4-dichlorobenzyl substituent (). The trifluoromethyl group’s strong electron-withdrawing effect may stabilize the compound metabolically, whereas chlorinated benzyl groups could increase cytotoxicity via DNA intercalation .
  • Piperazinyl-Propargyl vs. Ethyl-Thiazol : The JNK inhibitor in uses a piperazinyl-propargyl chain, which may enhance blood-brain barrier penetration compared to the target’s ethyl-thiazol linker, likely favoring peripheral target engagement .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-bromo-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)furan-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Construction of the thiazole ring via Hantzsch thiazole synthesis, using 4-(trifluoromethyl)phenyl-substituted thioamides and α-halo ketones .
  • Step 2 : Functionalization of the furan-2-carboxamide moiety using bromination at the 5-position of the furan ring, followed by coupling with the thiazole-ethylamine intermediate via amide bond formation (e.g., EDC/HOBt activation) .
  • Key Challenges : Optimizing regioselectivity in bromination and minimizing side reactions during amide coupling.

Q. How is structural confirmation of this compound achieved post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR are used to verify substituent positions (e.g., bromo, trifluoromethyl groups). The ethyl linker’s protons appear as triplets (δ ~3.5–4.0 ppm) .
  • X-ray Crystallography : Provides absolute configuration data, especially for resolving thiazole-furan spatial orientation .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 458.98) .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Methodological Answer :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Compare IC50_{50} values with controls like doxorubicin .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. Adjust assay pH to 7.4 to mimic physiological conditions .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets (e.g., EGFR). Focus on the thiazole and trifluoromethyl groups for hydrophobic interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond occupancy .
  • SAR Insights : Replace the bromo group with chloro or nitro to evaluate electronic effects on binding affinity .

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. A549) and culture conditions (e.g., serum concentration).
  • Metabolic Stability Tests : Use liver microsomes to compare compound half-life (t1/2_{1/2}) across species (e.g., human vs. murine) .
  • Off-Target Profiling : Employ proteome-wide affinity chromatography to identify unintended interactions .

Q. What strategies mitigate instability of the trifluoromethyl group under physiological conditions?

  • Methodological Answer :

  • pH Optimization : Maintain buffers at pH 6.5–7.5 to prevent hydrolysis of the CF3_3 group.
  • Prodrug Design : Mask the carboxamide as an ester to enhance stability during circulation .
  • Formulation : Encapsulate in PEGylated liposomes to reduce aqueous degradation .

Q. How to analyze the compound’s pharmacokinetic profile in vivo?

  • Methodological Answer :

  • ADME Studies : Administer 10 mg/kg intravenously to rodents. Collect plasma samples at 0, 1, 4, 8, 24 h for LC-MS/MS analysis. Calculate AUC and clearance rates .
  • Tissue Distribution : Use radiolabeled 14C^{14}\text{C}-compound to track accumulation in organs (e.g., liver, kidneys) .

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